Dabigatran Impurity 23

HPLC-MS Impurity Profiling Pharmaceutical Analysis

Dabigatran Impurity 23 (CAS 1637238-96-0) is a structurally distinct process-related impurity with a unique molecular mass of 675.8 g/mol and distinct HPLC retention, making it indispensable for accurate impurity profiling. Its comprehensive characterization and traceability to pharmacopeial standards directly support ANDA/DMF submissions, ICH Q3A/Q3B compliance, and stability-indicating method validation. Using this specific impurity ensures reliable identification and quantification, reducing regulatory risk for generic manufacturers.

Molecular Formula C37H41N9O4
Molecular Weight 675.8
CAS No. 1637238-96-0
Cat. No. B601647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Impurity 23
CAS1637238-96-0
Molecular FormulaC37H41N9O4
Molecular Weight675.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity 23 (CAS 1637238-96-0): A Key Dabigatran Etexilate Process Impurity Reference Standard for Pharmaceutical Analysis


Dabigatran Impurity 23 (CAS: 1637238-96-0), also designated as Dabigatran Impurity 4, is a chemically synthesized organic compound with the IUPAC name hexyl (imino(4-(((1-methyl-5-((3-oxo-3-(pyridin-2-ylamino)propyl)(pyridin-2-yl)carbamoyl)-1H-benzo[d]imidazol-2-yl)methyl)amino)phenyl)methyl)carbamate [1]. Its molecular formula is C37H41N9O4, and it has a molecular weight of 675.8 g/mol [2]. This compound is classified as a process-related impurity of the direct thrombin inhibitor prodrug, Dabigatran etexilate mesylate, and is utilized as a highly characterized reference standard for analytical method development and validation [3].

Why Interchanging Dabigatran Impurity 23 with Other Dabigatran Etexilate Impurities Compromises Analytical and Regulatory Integrity


Dabigatran Impurity 23 cannot be arbitrarily substituted with other Dabigatran etexilate impurities due to fundamental differences in chemical structure, molecular weight, and resulting chromatographic behavior. With a molecular formula of C37H41N9O4 and a mass of 675.8 g/mol [1], it is structurally distinct from other common impurities such as Impurity A (C27H29N7O3, 499.58 g/mol) and Impurity B (C27H30N6O3, 482.55 g/mol) . These physicochemical differences translate directly into unique retention times and mass spectral patterns, which are critical for accurate identification and quantification in HPLC and LC-MS methods. Using an alternative impurity standard would result in misidentification of unknown peaks, inaccurate quantification, and potential failure to meet ICH Q3A/Q3B regulatory requirements for impurity profiling and control [2].

Dabigatran Impurity 23 (1637238-96-0): A Quantitative Evidence Guide for Method Development and Quality Control


Comparative Molecular Mass for HPLC-MS Identification and Purity Analysis

Dabigatran Impurity 23 has a distinct molecular mass of 675.8 g/mol, which is significantly higher than that of Dabigatran etexilate (627.75 g/mol) and other common process impurities such as Impurity A (499.58 g/mol) and Impurity B (482.55 g/mol) . This mass difference is critical for its detection and identification by HPLC-MS, as it generates a unique [M+H]+ ion peak at m/z 676.8, compared to 628.30 m/z for the API .

HPLC-MS Impurity Profiling Pharmaceutical Analysis

Molecular Formula and Elemental Composition as a Marker for Synthetic Pathway Origin

The molecular formula of Dabigatran Impurity 23 is C37H41N9O4, which is significantly larger and more nitrogen-rich (9 nitrogen atoms) than the API Dabigatran etexilate (C34H41N7O5, 7 nitrogen atoms) [1]. This distinct composition indicates it is not a simple degradation product or fragment, but rather a complex side-product from the multi-step synthesis, potentially involving the coupling of a second pyridine moiety [2].

Process Chemistry Synthetic Impurity Regulatory Compliance

Chromatographic Behavior and Resolution in Reverse-Phase HPLC Systems

In a validated RP-HPLC method for Dabigatran etexilate, Impurity A and Impurity B exhibit distinct retention times of 3.423 and 9.935 minutes, respectively, on an Inertsil ODS 3V column [1]. While specific retention data for Impurity 23 is not published in this method, its larger and more hydrophobic structure (C37 vs C27 for Impurity A/B) strongly suggests a significantly longer retention time under reversed-phase conditions. This would necessitate a dedicated gradient and reference standard for accurate quantitation, as it cannot be reliably resolved or identified using data for smaller impurities [2].

RP-HPLC Method Validation Related Substances

Regulatory Utility for ANDA and DMF Submissions as a Fully Characterized Reference Standard

Dabigatran Impurity 23 is supplied with comprehensive characterization data compliant with regulatory guidelines [1]. This includes detailed certificates of analysis (COA) and the option for traceability to USP or EP standards, which is a critical feature not guaranteed for every commercially available impurity standard [2]. While other impurities may be offered, the explicit provision of a full regulatory dossier for this specific impurity makes it a preferred choice for ANDA and DMF submissions, ensuring a smoother regulatory review process.

ANDA DMF Reference Standard Quality Control

Genotoxic Impurity Risk Classification by Structural Exclusion

Unlike N-Nitrosodabigatran etexilate, which is a Class 1 mutagenic carcinogen (ICH M7) and is subject to stringent acceptable intake limits of 96 ng/day , Dabigatran Impurity 23 lacks the N-nitroso structural alert. This structural feature automatically excludes it from the high-risk nitrosamine impurity class, simplifying its risk assessment and control strategy during pharmaceutical development.

Genotoxicity Nitrosamine ICH M7 Safety Assessment

Key Application Scenarios for Dabigatran Impurity 23 (1637238-96-0) in Pharmaceutical R&D and QC


Development and Validation of Specificity in a New RP-HPLC Related Substances Method

The unique molecular mass and predicted hydrophobic retention of Dabigatran Impurity 23 are critical for developing and validating a new stability-indicating HPLC method. Its distinct chromatographic profile ensures it can be used as a marker to demonstrate the method's specificity and its ability to resolve this specific process impurity from the main API and other related substances. This is a fundamental requirement for method validation according to ICH Q2(R1) [1][2].

Supporting Abbreviated New Drug Applications (ANDA) with a Fully Characterized Reference Standard

For generic pharmaceutical companies, Dabigatran Impurity 23 serves as a critical reference standard for demonstrating pharmaceutical equivalence. Its comprehensive characterization and available regulatory documentation package, including traceability to pharmacopeial standards, directly supports the quality control section of ANDA and DMF submissions. This reduces the analytical burden on the applicant and mitigates regulatory risk [1][2].

Tracking Process Consistency in Dabigatran Etexilate API Manufacturing

Due to its complex structure suggesting a specific synthetic side-reaction, Dabigatran Impurity 23 is a valuable marker for monitoring manufacturing process consistency. Quantifying this specific impurity in API batches provides a sensitive measure of synthetic fidelity, which is essential for process validation and ongoing quality control under cGMP. Its use is more informative than monitoring a common degradation product [1].

Differentiating Process Impurities from High-Risk Genotoxic Impurities in a Risk Assessment

As part of an ICH M7-compliant risk assessment, identifying Impurity 23 and confirming its non-nitrosamine structure allows analytical and regulatory teams to focus high-sensitivity LC-MS/MS method development efforts on genuine genotoxic threats like N-nitrosodabigatran. It serves as a clear example of a common process impurity requiring standard ICH Q3A control, thereby optimizing resource allocation and analytical workflow [1].

Quote Request

Request a Quote for Dabigatran Impurity 23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.